1-甲基-1,5,6,7-四氢-4H-吲哚-4-酮肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . This compound has been used as a scaffold for the design of SARS-CoV-2 main protease (Mpro) inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . In one study, 29 compounds were prepared and tested for activity against Mpro . The best result was achieved with a racemic amide .Molecular Structure Analysis
The molecular structure of “1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” is complex and can exist in two possible tautomeric forms . The structure of the synthesized compounds was confirmed by 1H, 13C, 19F NMR spectroscopy methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines . The reaction leads to a mixture of two isomers, usually favoring one form .科学研究应用
杂环系统合成
- 新杂环系统的合成涉及1-取代4-酰基-5-羟基-3-甲基-1H-吡唑与羟胺的反应,生成相应的肟,主要以(Z)-2,4-二氢-4-[(羟氨基)亚甲基]-3H-吡唑-3-酮的形式存在。这些用于提供三氮杂螺[2.4]庚-1,6-二烯-4-酮,一种新型杂环系统,已通过单晶X射线分析和核磁共振波谱证实(Holzer等人,2003)。
1H-吲唑的无金属合成
- 1H-吲唑的无金属合成方法是从邻氨基苯胂肟中获得的,在氨基的存在下选择性地活化肟。与以前的方法相比,这种方法更温和,并且以良好至极好的产率得到所需的化合物(Counceller等人,2008)。
药物化学中的恶二唑
- 恶二唑是类药物分子中的一个基序,通常用作酯和酰胺官能团的生物等排体。已经描述了在温和条件下广泛1,3,4-恶二唑的系统比较和新的合成途径,突出了它们在药物化学中的作用(Boström等人,2012)。
互变异构研究
- 已经对各种1,5,6,7-四氢-4H-吲唑-4-酮衍生物的互变异构形式进行了计算研究,以建立最稳定的互变异构体,与实验数据一致。这些研究对于了解这些化合物的化学行为至关重要(佩雷斯·梅迪纳等人,2006)。
异恶唑合成中的亲电环化
- 功能化取代的2-炔-1-酮O-甲基肟已环化成4-碘异恶唑,然后进行各种钯催化的反应以生成三取代的异恶唑,包括 valdecoxib,证明了合成复杂有机化合物中的用途(Waldo & Larock,2007)。
用单线态氧进行光氧化动力学
- 使用DFT计算研究了恶唑及其衍生物与单线态氧的反应,揭示了受官能团影响的动力学和物理化学性质。此类研究有助于了解恶唑在各种化学和生物过程中的作用(Zeinali等人,2020)。
未来方向
The future directions for the research and development of “1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” could involve further optimization of the compound for increased efficacy against Mpro . Additionally, more extensive safety and toxicity studies would be needed before this compound could be considered for therapeutic use.
属性
IUPAC Name |
(NE)-N-(1-methyl-6,7-dihydro-5H-indazol-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-8-4-2-3-7(10-12)6(8)5-9-11/h5,12H,2-4H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXMUQUVIMWQT-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NO)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=N1)/C(=N/O)/CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。